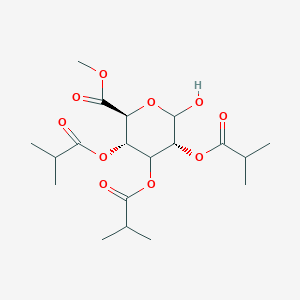
methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is a derivative of D-glucuronic acid, which is a key component in the metabolism of carbohydrates. This compound is primarily used in proteomics research and has a molecular formula of C19H30O10 with a molecular weight of 418.44 . It is known for its solubility in dichloromethane, ethyl acetate, and methanol, and has a melting point of 74-76°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate typically involves the esterification of D-glucuronic acid with isobutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: Used as a reagent for the modification of proteins and peptides.
Drug Development: Investigated for its potential in developing treatments for inflammatory disorders such as arthritis and rheumatism.
Biochemical Studies: Utilized in studies involving carbohydrate metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and pathways, contributing to its effects in biological systems.
Comparison with Similar Compounds
Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate can be compared with other similar compounds such as:
Methyl 2,3,4-Tri-O-acetyl-D-glucopyranuronate: Similar in structure but with acetyl groups instead of isobutyryl groups.
Methyl 2,3,4-Tri-O-propionyl-D-glucopyranuronate: Contains propionyl groups instead of isobutyryl groups.
Uniqueness
The uniqueness of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate lies in its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. These properties make it particularly useful in certain biochemical and pharmaceutical applications.
Properties
Molecular Formula |
C19H30O10 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate |
InChI |
InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12?,13-,14+,19?/m0/s1 |
InChI Key |
AUBWOCDKQXZRRC-AFTPGIKHSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@@H]1[C@H](OC([C@@H](C1OC(=O)C(C)C)OC(=O)C(C)C)O)C(=O)OC |
Canonical SMILES |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















